Varenicline-d4

Description

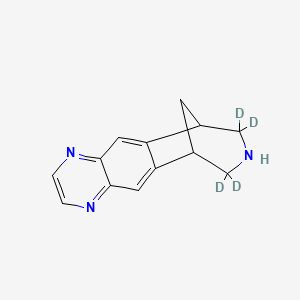

Structure

3D Structure

Properties

IUPAC Name |

13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSHBVHOMNKWFT-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Purity of Varenicline-d4: A Technical Overview

For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated compounds like Varenicline-d4 is critical for its use as an internal standard in quantitative bioanalytical assays. This technical guide provides an in-depth look at the isotopic purity of this compound, the methodologies used for its determination, and a visual representation of the analytical workflow.

This compound is a deuterated analog of Varenicline, a medication primarily used for smoking cessation. In analytical chemistry, particularly in studies involving mass spectrometry, this compound serves as an essential internal standard for the precise quantification of Varenicline in biological matrices. The accuracy of such quantification is directly dependent on the isotopic purity of the deuterated standard.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a measure of the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available this compound is typically of high purity.

| Parameter | Specification | Source |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | Cayman Chemical[1] |

This specification indicates that in a given sample of this compound, at least 99% of the molecules are deuterated to some extent (containing one to four deuterium atoms).

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds such as this compound is primarily accomplished using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3][4] These techniques provide both qualitative and quantitative information about the isotopic distribution and the structural integrity of the molecule.

High-Resolution Mass Spectrometry (HR-MS) Protocol

HR-MS is a powerful technique for determining the isotopic enrichment of a deuterated compound by analyzing the relative abundance of its isotopologs.

Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. This solution is further diluted to an appropriate concentration for MS analysis.

-

Instrument Calibration: The mass spectrometer is calibrated according to the manufacturer's instructions to ensure high mass accuracy.

-

Direct Infusion or LC-MS Analysis: The prepared sample is introduced into the mass spectrometer either by direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred to separate the analyte from any potential impurities.

-

Data Acquisition: Full scan mass spectra are acquired in positive ion mode, focusing on the m/z range corresponding to the protonated this compound molecule ([M+H]+) and its isotopologs.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologs of Varenicline (d0, d1, d2, d3, and d4).

-

The relative intensity of each isotopolog peak is measured.

-

The isotopic purity is calculated based on the relative abundances of the H/D isotopolog ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H NMR, is used to confirm the positions of deuterium labeling and can provide insights into the relative isotopic purity.

Objective: To confirm the sites of deuteration and assess the isotopic enrichment.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis:

-

The ¹H NMR spectrum is compared to the spectrum of non-deuterated Varenicline.

-

The absence or significant reduction of signals at specific chemical shifts indicates the positions of deuterium incorporation.

-

Integration of the residual proton signals at the deuterated positions relative to a non-deuterated position on the molecule allows for the quantification of isotopic enrichment.

-

Visualizing the Analytical Workflow and Isotopologue Relationships

To better illustrate the process of isotopic purity determination and the relationships between the different isotopologues, the following diagrams are provided.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Varenicline-d4: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Varenicline-d4, the deuterated isotopologue of the smoking cessation agent Varenicline. This document is intended to serve as a critical resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry, offering detailed experimental protocols and insights into its pharmacological context.

Chemical Structure and Properties

This compound is a deuterated form of Varenicline, where four hydrogen atoms on the saturated azepino ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Varenicline in biological matrices using mass spectrometry.

Formal Name: 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4[1]

Chemical Structure:

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below, providing essential data for its handling, storage, and analytical use.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₃H₉D₄N₃ | [1] |

| Molecular Weight | 215.3 g/mol | [1] |

| Monoisotopic Mass | 215.136054411 Da | |

| CAS Number | 2183239-01-0 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Solubility (Water) | 0.0877 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

| SMILES | [2H]C1([2H])NC([2H])([2H])C2C3=CC4=C(N=CC=N4)C=C3C1C2 | [1] |

| InChI Key | JQSHBVHOMNKWFT-KXGHAPEVSA-N | [1] |

| [M+H]⁺ Ion (m/z) | 216.3 | [2] |

| LC-MS/MS Transition | m/z 215.29 → 169.1 | [2] |

Pharmacological Context: Mechanism of Action of Varenicline

To understand the application of this compound, it is essential to grasp the mechanism of its non-deuterated counterpart, Varenicline. Varenicline is a selective nicotinic acetylcholine receptor (nAChR) partial agonist. Its efficacy in smoking cessation stems from its dual action on two key nAChR subtypes: α4β2 and α7.

α4β2 Nicotinic Receptor Pathway: Modulating Dopamine Release

Varenicline acts as a partial agonist at the α4β2 nAChR. This interaction is central to its therapeutic effect. In the absence of nicotine (during smoking cessation), Varenicline mildly stimulates these receptors, leading to a moderate and sustained release of dopamine in the mesolimbic pathway. This action alleviates the craving and withdrawal symptoms that smokers experience. Concurrently, by occupying the receptor, it acts as a competitive antagonist, blocking nicotine from binding and preventing the large, rewarding surge of dopamine that reinforces the addiction.

References

Varenicline's Mechanism of Action as a Partial Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Varenicline is a first-line pharmacotherapy for smoking cessation, renowned for its clinical efficacy. Its therapeutic effect is primarily attributed to its unique profile as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), the predominant subtype implicated in nicotine dependence. This guide provides a detailed examination of varenicline's mechanism of action, presenting quantitative data on its receptor interactions, comprehensive experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action at the α4β2 Nicotinic Acetylcholine Receptor

Varenicline exerts its therapeutic effects through a dual mechanism at the α4β2 nAChR, which is central to the reinforcing effects of nicotine.[1][2]

-

Agonist Activity: In the absence of nicotine (during smoking cessation), varenicline acts as a partial agonist, binding to and moderately stimulating α4β2 nAChRs. This elicits a level of dopamine release in the mesolimbic pathway, which is believed to alleviate craving and withdrawal symptoms.[1][2][3]

-

Antagonist Activity: In the presence of nicotine (if a person smokes while on varenicline), varenicline's high affinity for the α4β2 nAChR allows it to outcompete nicotine for the binding site.[4] By occupying the receptor, it prevents nicotine from binding and eliciting its full agonistic effect, thereby reducing the rewarding and reinforcing effects of smoking.[3][5]

This dual action of simultaneously providing mild stimulation to reduce withdrawal and blocking the effects of nicotine is the cornerstone of varenicline's efficacy in smoking cessation.[2]

Quantitative Pharmacodynamics of Varenicline

Varenicline's interaction with various nAChR subtypes has been quantified through numerous in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity (Ki), potency (EC50), and efficacy (Imax or Relative Efficacy).

Table 1: Varenicline Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Species | Ki (nM) | Reference |

| α4β2 | Rat | 0.14 | [4] |

| Monkey | 0.19 | [6] | |

| Human | 0.06 | [7] | |

| α6β2* | Rat | 0.12 | [4] |

| Monkey | 0.13 | [6] | |

| α3β4 | Human | 11 | [8] |

| α7 | Human | 322 | [7] |

| α1βγδ | Torpedo | >10,000 |

*Indicates the possible presence of other subunits in the receptor complex.

Table 2: Varenicline Functional Activity (EC50 and Efficacy) at Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Species | EC50 (µM) | Efficacy (% of Acetylcholine or Nicotine) | Reference |

| α4β2 | Human | 0.1 - 1.4 | 13% - 22% (vs. Nicotine) | [2] |

| Human | 0.0543 | 7% (vs. Acetylcholine) | [9] | |

| Rat | 0.086 | 24% (vs. Nicotine) | [4] | |

| α6β2* | Rat | 0.007 | 49% (vs. Nicotine) | [4] |

| Monkey | 0.014 | [6] | ||

| α3β4 | Human | 26.3 | 96% (vs. Acetylcholine) | [9] |

| α7 | Human | Full agonist | [8] |

*Indicates the possible presence of other subunits in the receptor complex.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of varenicline and a typical experimental workflow for its characterization.

Caption: Varenicline's dual mechanism at the α4β2 nAChR.

Caption: A generalized experimental workflow for characterizing varenicline.

Detailed Experimental Protocols

The characterization of varenicline's pharmacodynamics relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Determining Ki

Objective: To determine the binding affinity (Ki) of varenicline for specific nAChR subtypes.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from HEK cells or brain tissue).

-

Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2).

-

Varenicline solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled ligand like nicotine).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of varenicline. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the varenicline concentration. Determine the IC50 value (the concentration of varenicline that inhibits 50% of specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus oocytes

Objective: To measure the functional potency (EC50) and efficacy (Imax) of varenicline at a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the nAChR subtype of interest.

-

Varenicline solutions of varying concentrations.

-

Recording solution (e.g., ND96).

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Glass microelectrodes filled with 3 M KCl.

Procedure:

-

Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis frog. Manually separate and defolliculate the oocytes. Inject each oocyte with the cRNA encoding the nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Apply acetylcholine (the native agonist) at a saturating concentration to determine the maximum current response (Imax). After a washout period, apply increasing concentrations of varenicline and record the elicited current at each concentration.

-

Data Analysis: Normalize the current responses elicited by varenicline to the maximum current response elicited by acetylcholine. Plot the normalized current against the logarithm of the varenicline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of varenicline that produces 50% of its maximal effect) and the maximum response relative to acetylcholine (relative efficacy).

In Vivo Microdialysis and Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Measurement

Objective: To measure the effect of varenicline on dopamine release in the nucleus accumbens of a living animal.

Materials:

-

Anesthetized or freely moving laboratory animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe or carbon-fiber microelectrode for FSCV.

-

Perfusion pump and artificial cerebrospinal fluid (aCSF).

-

Fraction collector (for microdialysis).

-

HPLC with electrochemical detection (for microdialysis) or FSCV data acquisition system.

-

Varenicline solution for systemic or local administration.

Procedure (In Vivo Microdialysis):

-

Probe Implantation: Under anesthesia, use a stereotaxic apparatus to implant a microdialysis probe into the nucleus accumbens of the animal.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate. Allow the system to equilibrate.

-

Sample Collection: Collect dialysate samples at regular intervals to establish a baseline dopamine level.

-

Varenicline Administration: Administer varenicline (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Post-Treatment Sample Collection: Continue to collect dialysate samples to measure changes in dopamine concentration following varenicline administration.

-

Dopamine Quantification: Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.

Procedure (Fast-Scan Cyclic Voltammetry):

-

Electrode Implantation: Implant a carbon-fiber microelectrode into the nucleus accumbens.

-

Baseline Recording: Apply a triangular waveform to the electrode and record the resulting current to establish a baseline.

-

Stimulation and Recording: Use a stimulating electrode to evoke dopamine release and record the change in current, which is proportional to the dopamine concentration.

-

Varenicline Administration: Administer varenicline.

-

Post-Treatment Recording: Continue to evoke and record dopamine release to determine the effect of varenicline on release and reuptake kinetics.

-

Data Analysis: Analyze the FSCV data to quantify changes in the amplitude and kinetics of dopamine release and uptake.[10][11][12][13]

Conclusion

Varenicline's efficacy as a smoking cessation aid is firmly rooted in its well-defined mechanism of action as a partial agonist at the α4β2 nAChR. Its high affinity for this receptor, coupled with its moderate intrinsic activity, allows it to effectively mitigate nicotine withdrawal symptoms while simultaneously blocking the reinforcing effects of smoking. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating the complex pharmacology of varenicline, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Varenicline Blocks β2*-nAChR–Mediated Response and Activates β4*-nAChR–Mediated Responses in Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]

- 11. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

Varenicline-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Varenicline-d4. The information presented herein is critical for ensuring the integrity and accuracy of research and analytical applications involving this isotopically labeled internal standard. This document summarizes key stability data, details relevant experimental protocols, and provides visual representations of analytical workflows.

Overview of this compound

This compound is the deuterated analogue of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used primarily as a smoking cessation aid. In analytical chemistry, this compound serves as an essential internal standard for the quantification of Varenicline in biological matrices and pharmaceutical formulations, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The presence of deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte without significantly altering its chemical properties.

Recommended Storage Conditions and Stability

The stability of this compound is paramount for its function as a reliable internal standard. The following tables summarize the recommended storage conditions and known stability profiles for this compound and its non-deuterated counterpart, Varenicline.

Table 1: this compound Solid Form Storage and Stability

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | [1][2] |

| Long-Term Stability | ≥ 4 years | [1] |

| Shipping Temperature | Room temperature (continental US) | [1] |

| Formulation | Solid | [1][2] |

Table 2: Varenicline Stability in Solution (as a proxy for this compound)

While specific stability studies on this compound in solution are not extensively published, studies on Varenicline provide valuable insights. The chemical structures of Varenicline and this compound are nearly identical, suggesting similar stability profiles in solution.

| Matrix | Storage Temperature | Duration | Stability Outcome | Source |

| Saliva | Room Temperature (~25°C) | 21 days | Stable | [3][4] |

| Saliva | 4°C | 21 days | Stable | [3][4] |

| Saliva | -80°C | 21 days | Stable | [3][4] |

| Saliva | 3 Freeze-Thaw Cycles | N/A | Stable | [3] |

| Aqueous Solution (in autosampler) | 10°C | 24 hours | Stable | [5] |

| Methanol Solution | Refrigerated | 72 hours | No significant change | [6] |

Forced Degradation Studies on Varenicline Tartrate

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes the results of forced degradation studies performed on Varenicline tartrate. These findings offer a strong indication of the potential degradation pathways for this compound under similar stress conditions.

Table 3: Summary of Forced Degradation Studies on Varenicline Tartrate

| Stress Condition | Reagent/Parameters | Duration | Degradation Observed | Source |

| Acidic Hydrolysis | 1 M HCl | 8 hours at 80°C | Significant Degradation | [7] |

| Alkaline Hydrolysis | 1 M NaOH | 8 hours at 80°C | Significant Degradation | [7] |

| Oxidative | 30% H₂O₂ | 8 hours at 80°C | Significant Degradation | [7] |

| Thermal | 80°C | 8 hours | Significant Degradation | [7] |

| Photolytic | UV light | 48 hours | Significant Degradation | [7] |

Experimental Protocols

Detailed methodologies are essential for replicating and validating stability studies. The following sections outline the experimental protocols employed in the stability assessment of Varenicline.

Stability of Varenicline in Saliva

This protocol was designed to assess the stability of Varenicline in saliva under various storage conditions, simulating the collection and transport of samples for clinical trials.

-

Sample Preparation:

-

Nonsmoker saliva was spiked with known concentrations of Varenicline (10 ng/mL), nicotine (5 ng/mL), cotinine (100 ng/mL), and 3'-hydroxycotinine (30 ng/mL) to create quality control (QC) samples.

-

Saliva samples were also collected from smokers.

-

-

Storage Conditions:

-

Aliquots of the QC and smoker saliva samples were stored at room temperature (~25°C), 4°C, and -80°C.

-

-

Time Points:

-

Samples were analyzed at baseline (day 0) and after 1, 3, 5, 7, and 21 days of storage.

-

-

Freeze-Thaw Stability:

-

A separate set of aliquots underwent three freeze-thaw cycles before analysis.

-

-

Analytical Method:

-

The concentrations of Varenicline and other analytes were quantified by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This compound was used as the internal standard in this analysis.

-

Forced Degradation of Varenicline Tartrate

This protocol outlines the methodology for stress testing of Varenicline tartrate to identify potential degradation products.

-

Preparation of Stock Solution:

-

A stock solution of Varenicline tartrate (e.g., 100 µg/mL) was prepared in a suitable solvent.

-

-

Acidic Degradation:

-

The stock solution was diluted with 1 M hydrochloric acid and heated at 80°C for 8 hours. The solution was then neutralized with 1 M sodium hydroxide before analysis.

-

-

Alkaline Degradation:

-

The stock solution was diluted with 1 M sodium hydroxide and heated at 80°C for 8 hours. The solution was subsequently neutralized with 1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

The stock solution was treated with 30% hydrogen peroxide and heated at 80°C for 8 hours.

-

-

Thermal Degradation:

-

The stock solution was heated at 80°C for 8 hours.

-

-

Photolytic Degradation:

-

The stock solution was exposed to UV light for 48 hours.

-

-

Analytical Method:

-

The stressed samples were analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the stability and analysis of this compound.

Caption: Workflow for assessing the stability of this compound in a biological matrix.

Caption: Experimental workflow for forced degradation studies of this compound.

Caption: The role of this compound in the LC-MS/MS quantification of Varenicline.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 2183239-01-0 [amp.chemicalbook.com]

- 3. Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods for the Analysis of Varenicline Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 6. sciencescholar.us [sciencescholar.us]

- 7. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

Varenicline-d4: A Technical Safety and Handling Guide for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant experimental methodologies for Varenicline-d4. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Compound Information

This compound is a deuterated form of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor. It is primarily utilized as an internal standard in analytical and bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative determination of Varenicline in biological matrices.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-d4 |

| Molecular Formula | C₁₃H₉D₄N₃ |

| Molecular Weight | 215.3 g/mol |

| CAS Number | 2183239-01-0 |

| Appearance | Solid |

| Storage Temperature | -20°C[1][2] |

| Stability | ≥ 4 years at -20°C[1] |

| Solubility | Water: 0.0877 mg/mL[1][2] |

Safety and Handling Precautions

This compound should be handled in a laboratory setting by trained personnel. The following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust. Wash hands thoroughly after handling.

-

Spill Management: In case of a spill, avoid dust generation. Collect the spilled material using a method that prevents dust formation, such as a damp cloth or a HEPA-filtered vacuum. Clean the spill area thoroughly.

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Toxicological Data

Toxicological data for this compound is limited. The data presented here is for the non-deuterated form, Varenicline tartrate, and should be considered for a general understanding of the potential hazards.

Table 2: Summary of Toxicological Data for Varenicline Tartrate

| Test | Species | Route | Result |

| Acute Oral Toxicity (LD50) | Rat | Oral | >2000 mg/kg |

| Skin Irritation | Rabbit | Dermal | Mild Irritant |

| Eye Irritation | Rabbit | Ocular | Mild Irritant |

| Genotoxicity - Ames Test | S. typhimurium | In vitro | Negative |

| Genotoxicity - Chromosomal Aberration | CHO cells | In vitro | Negative |

| Genotoxicity - Micronucleus Test | Mouse | In vivo | Negative |

Experimental Protocols

The following are generalized methodologies for key toxicological and analytical experiments. Specific parameters may vary based on the study design.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a sequential test that uses a minimum number of animals to estimate the LD50.

-

Animal Model: Typically, female rats are used.

-

Housing and Acclimatization: Animals are housed individually in controlled environmental conditions and acclimatized for at least 5 days before the study.

-

Fasting: Animals are fasted overnight before dosing.

-

Dosing: A single animal is dosed with the test substance at a starting dose level. The dose is administered orally via gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Based on the outcome for the first animal, the next animal is dosed at a lower or higher dose. This process is continued until the LD50 can be estimated.

Dermal and Ocular Irritation Studies

These studies are typically performed according to OECD Guidelines 404 and 405, respectively.

-

Animal Model: Albino rabbits are commonly used.

-

Application: For dermal irritation, the test substance is applied to a small area of shaved skin. For ocular irritation, a small amount is instilled into the conjunctival sac of one eye.

-

Observation: The application site is observed for signs of erythema, edema (for skin), and corneal opacity, iritis, and conjunctivitis (for eyes) at specific time points (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the reactions is scored according to a standardized grading system (e.g., Draize scale).

Genotoxicity Assays

-

Test System: Histidine-requiring strains of Salmonella typhimurium are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

-

Exposure: The cells are exposed to the test substance with and without metabolic activation.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in the metaphase of mitosis.

-

Harvesting and Staining: The cells are harvested, fixed, and stained.

-

Analysis: Metaphase cells are examined microscopically for chromosomal aberrations.

-

Animal Model: Typically, mice are used.

-

Dosing: Animals are treated with the test substance, usually via oral gavage or intraperitoneal injection.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Analysis: The frequency of micronucleated PCEs is determined by microscopic examination.

Use as an Internal Standard in LC-MS/MS

This compound is used to improve the accuracy and precision of the quantification of Varenicline.

-

Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine) before extraction.

-

Extraction: Varenicline and this compound are extracted from the matrix using a suitable technique (e.g., solid-phase extraction, liquid-liquid extraction).

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analytes are separated by the liquid chromatograph and detected by the mass spectrometer.

-

Quantification: The concentration of Varenicline in the sample is determined by comparing the peak area ratio of Varenicline to this compound against a calibration curve.

Visualizations

The following diagrams illustrate the mechanism of action of Varenicline and a typical workflow for its use as an internal standard.

Caption: Mechanism of action of Varenicline at the α4β2 nicotinic acetylcholine receptor.

Caption: Workflow for the use of this compound as an internal standard in bioanalysis.

References

A Technical Guide to the Solubility of Varenicline-d4

This guide provides a detailed overview of the solubility of Varenicline-d4 in various solvents, intended for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, experimental methodologies, and a visualization of the relevant biological pathway.

Quantitative Solubility Data

This compound is a deuterated form of Varenicline, often used as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of Varenicline.[1] The solubility of a compound is a critical physical property that influences its handling, formulation, and bioavailability.

The table below summarizes the available quantitative solubility data for this compound and its non-deuterated counterpart, Varenicline. It is important to note that specific solubility data for this compound is limited, and in such cases, data for Varenicline is provided as a reference.

| Compound | Solvent | Solubility | Reference |

| This compound | Water | 0.0877 mg/mL | [1][2][3] |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | [] |

| This compound | Methanol | Soluble | [] |

| Varenicline | Water | 3 mg/mL (14.2 mM) | [5] |

| Varenicline | Ethanol | 42 mg/mL (198.8 mM) | [5] |

| Varenicline (as tartrate salt) | Water | Highly soluble | [6] |

| Varenicline (as salicylate salt) | Water | 244.7 mg/mL | [7] |

Note: The solubility of deuterated compounds is generally expected to be very similar to their non-deuterated analogs, but it is not identical. The data for Varenicline is provided for guidance where specific this compound data is unavailable.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental procedure in pre-formulation studies. A commonly employed method is the equilibrium solubility method.

Equilibrium Solubility Method

This method involves determining the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol:

-

Sample Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent in a sealed container, such as a glass vial.

-

Equilibration: The mixture is agitated (e.g., by shaking, stirring, or rotation) at a constant temperature for a prolonged period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed (e.g., 15,000 x g) for a set duration (e.g., 10 minutes) to pellet the excess solid.[8]

-

Sample Analysis: A clear aliquot of the supernatant (the saturated solution) is carefully removed. To avoid including any solid particles, the supernatant may be passed through a fine-pore filter (e.g., a 0.45 µm syringe filter).[8]

-

Quantification: The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7] The concentration of this saturated solution represents the solubility of the compound in that solvent at that temperature.

The following diagram illustrates the general workflow for this experimental protocol.

Varenicline Signaling Pathway

Varenicline's therapeutic effect as a smoking cessation aid is derived from its specific interaction with nicotinic acetylcholine receptors (nAChRs) in the brain.[6][9] It acts as a partial agonist at the α4β2 subtype of the nAChR.[6][10][11]

Mechanism of Action:

-

Partial Agonism: Varenicline binds to α4β2 nAChRs and stimulates them, but to a lesser degree than nicotine. This mild stimulation helps to alleviate craving and withdrawal symptoms that occur during smoking cessation.[10][12]

-

Antagonism in the Presence of Nicotine: When a person smokes while on Varenicline, the drug occupies the α4β2 receptors, preventing nicotine from binding.[6][9] This blockade blunts the rewarding and reinforcing effects of nicotine, which are mediated by the release of dopamine in the mesolimbic pathway.[6][12]

The diagram below outlines this dual mechanism of action.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 2183239-01-0 [amp.chemicalbook.com]

- 3. This compound | 2183239-01-0 [m.chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Immediate release tablet formulation of varenicline salicylate and comparative pharmacokinetic study in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychscenehub.com [psychscenehub.com]

Varenicline: An In-Depth Technical Guide to Preclinical Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Varenicline, a selective α4β2 nicotinic acetylcholine receptor partial agonist, has a well-characterized preclinical pharmacokinetic and metabolic profile that is predictive of its disposition in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of varenicline in key preclinical species. It includes detailed experimental protocols for in vivo and in vitro studies, comparative quantitative data, and visualizations of metabolic pathways and experimental workflows to support drug development and non-clinical safety assessments.

Pharmacokinetics in Preclinical Species

Varenicline demonstrates a straightforward pharmacokinetic profile across various preclinical models, characterized by high oral bioavailability, low plasma protein binding, and elimination primarily through renal excretion of the unchanged drug.

Absorption

Following oral administration, varenicline is rapidly absorbed. In rodents, such as rats and mice, peak plasma concentrations (Tmax) are typically achieved within one hour.[1] In primates, the absorption is slightly slower, with Tmax values observed between 3 to 5 hours.[1]

Distribution

Varenicline exhibits low binding to plasma proteins, a feature that is consistent across different species.[1] This low protein binding suggests that a large fraction of the drug is available for distribution to tissues. Indeed, tissue distribution studies in rodents have shown that varenicline is extensively distributed, with a notable accumulation in melanin-containing tissues like the skin and eyes.[1]

Metabolism

A defining characteristic of varenicline is its limited metabolism. In all preclinical species studied, the parent drug is the predominant component in circulation.[2] Varenicline is not a significant substrate for cytochrome P450 (CYP) enzymes.[2] The minor metabolic pathways that have been identified include:

-

N-carbamoyl glucuronidation: This is a primary metabolic route, catalyzed by UGT2B7 in humans.[2]

-

Oxidation: Formation of oxidative metabolites occurs to a lesser extent.[2]

-

N-formylation and Hexose Conjugation: These pathways lead to the formation of N-formylvarenicline and a hexose conjugate, respectively.[2]

Excretion

The primary route of elimination for varenicline is renal excretion, with a high percentage of the administered dose being excreted as the unchanged parent drug in the urine.[2] This process involves both glomerular filtration and active tubular secretion, the latter mediated by the organic cation transporter OCT2.

Comparative Pharmacokinetic Data

The following tables provide a summary of key quantitative pharmacokinetic parameters for varenicline across various preclinical species.

Table 1: Plasma Protein Binding of Varenicline

| Species | Plasma Protein Binding (%) |

| Mouse | 18 |

| Rat | 45 |

| Dog | 19 |

| Monkey | 41 |

| Human | ≤ 20 |

Table 2: Elimination Half-Life of Varenicline

| Species | Elimination Half-Life (t½) (hours) |

| Mouse | 1.4 |

| Rat | 4 |

| Monkey | 24 |

| Human | ~24 |

Table 3: Excretion of Unchanged Varenicline in Urine

| Species | Unchanged Drug in Urine (% of Dose) |

| Mouse | 90 |

| Rat | 84 |

| Monkey | 75 |

| Human | 81 |

Data compiled from multiple sources.[1][2]

Experimental Protocols

This section outlines detailed methodologies for key experiments in the preclinical evaluation of varenicline.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are used. Animals are acclimatized and fasted overnight prior to dosing.

-

Drug Administration (Oral Gavage):

-

Varenicline tartrate is dissolved in a suitable vehicle (e.g., water or saline).

-

The dosing volume is calculated based on the animal's body weight (typically 5-10 mL/kg).

-

A flexible gavage tube is gently inserted into the esophagus to deliver the drug solution directly into the stomach. Doses used in preclinical studies have ranged from 1 to 15 mg/kg/day.[1][3]

-

-

Blood Sampling:

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalysis (LC-MS/MS): See protocol 4.3.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution.

In Vitro Metabolism in Human Liver Microsomes

-

Materials: Pooled human liver microsomes, varenicline, NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate, MgCl2; Solution B: glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). For glucuronidation, UDPGA is required, and the incubation is performed under a CO2 atmosphere.[2]

-

Incubation:

-

A master mix containing the buffer, NADPH regenerating system (or UDPGA for glucuronidation), and liver microsomes is prepared.

-

The reaction is initiated by adding varenicline (final concentration typically 1-10 µM).

-

The incubation is carried out in a shaking water bath at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is transferred for LC-MS/MS analysis.

-

Metabolite Identification: The LC-MS/MS data is analyzed to identify potential metabolites by comparing the mass spectra of the samples with a control.

LC-MS/MS Method for Varenicline Quantification in Plasma

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, an internal standard (e.g., varenicline-D4 or clarithromycin) is added.[6][7]

-

The sample is alkalinized, and an organic extraction solvent (e.g., methyl tertiary butyl ether) is added.[8]

-

The mixture is vortexed and centrifuged. The organic layer is transferred and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for varenicline (e.g., m/z 212.1 → 169.0) and the internal standard are monitored.[6]

-

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of varenicline to the internal standard against the concentration of the standards. The concentration of varenicline in the unknown samples is then determined from this curve.

Visualizations

Metabolic Pathway of Varenicline

Caption: Metabolic pathways of varenicline.

Preclinical Pharmacokinetic Study Workflow

Caption: Workflow of a preclinical pharmacokinetic study.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacokinetic-Pharmacodynamic Modeling of the Effect of Varenicline on Nicotine Craving in Adult Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of Varenicline in Human Plasma Using Varenicline-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Varenicline in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Varenicline-d4, is employed. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated over a linear range of 50.0 to 10,000.0 pg/mL, demonstrating high sensitivity suitable for pharmacokinetic and therapeutic drug monitoring studies.[1][2] All validation parameters, including precision and accuracy, meet regulatory guidelines.

Introduction

Varenicline is a medication primarily used as an aid for smoking cessation.[3] Accurate quantification of Varenicline in biological matrices like human plasma is crucial for clinical trials, bioequivalence studies, and understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and reproducibility.[1][2] This document provides a detailed protocol for the determination of Varenicline in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Varenicline Reference Standard

-

This compound Internal Standard (IS)[4]

-

Acetonitrile (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Water (LC-MS Grade or equivalent)

-

Human Plasma (with appropriate anticoagulant)

Instrumentation

-

LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive mode electrospray ionization (ESI) source.[1][7]

-

Analytical Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm, 80 Å[1][2] or equivalent C18 column.

Preparation of Standards and Samples

Stock and Working Solutions:

-

Varenicline Stock Solution (1 mg/mL): Accurately weigh and dissolve the Varenicline reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the Varenicline stock solution with a methanol/water mixture to create calibration curve (CC) standards and quality control (QC) samples at various concentration levels.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration suitable for spiking into all samples (e.g., 1 ng/mL).

Sample Preparation Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. shimadzu.com [shimadzu.com]

- 4. caymanchem.com [caymanchem.com]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Varenicline-d4 in Pharmacokinetic Studies of Varenicline

Application Note & Protocol

Introduction

Varenicline is a prescription medication developed to aid in smoking cessation. Accurate characterization of its pharmacokinetic (PK) profile is crucial for determining optimal dosing strategies and ensuring its safety and efficacy. Pharmacokinetic studies rely on robust and validated bioanalytical methods to quantify drug concentrations in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard, such as Varenicline-d4, is the gold standard in quantitative mass spectrometry-based bioanalysis. This application note provides a detailed overview and protocol for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of varenicline in human plasma for pharmacokinetic studies.

This compound is structurally identical to varenicline, with the exception of four deuterium atoms replacing four hydrogen atoms. This isotopic labeling results in a mass shift that allows the mass spectrometer to differentiate between the analyte (varenicline) and the internal standard (this compound), while both exhibit nearly identical chemical and physical properties. This co-elution and similar ionization behavior are critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification.

Principle of the Method

The method involves the extraction of varenicline and the internal standard, this compound, from human plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The concentration of varenicline in the plasma samples is determined by comparing the peak area ratio of varenicline to this compound against a calibration curve constructed with known concentrations of varenicline.

Experimental Protocols

Bioanalytical Method for Varenicline Quantification in Human Plasma using LC-MS/MS

This protocol is based on the validated method described by Dasari and Darapaneedi for the picogram level quantification of varenicline in human plasma.[1][2][3]

1. Materials and Reagents:

-

Varenicline reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (with K2EDTA as anticoagulant)

2. Stock and Working Solutions Preparation:

-

Varenicline Stock Solution (1 mg/mL): Accurately weigh and dissolve the varenicline reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the varenicline stock solution in a mixture of acetonitrile and water (1:1 v/v) to create calibration standards and quality control (QC) samples. The concentration range for varenicline is typically validated from 50.0 to 10000.0 pg/mL.[1]

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 1 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound).

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions: [1][2]

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm, or equivalent.

-

Mobile Phase: An isocratic mobile phase of 5mM ammonium formate and acetonitrile (10:90 v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Varenicline: m/z 212.1 → 169.0

-

This compound: m/z 216.1 → 173.0 (Note: The exact m/z for the deuterated standard may vary slightly based on the position of the deuterium atoms).

-

5. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]

-

Linearity: A linear concentration range of 50.0–10000.0 pg/mL with a correlation coefficient (r²) of ≥ 0.99 is typically achieved.[1]

-

Precision and Accuracy: Intra- and inter-day precision should be within 15% (20% at the lower limit of quantification, LLOQ), and accuracy should be within 85-115% (80-120% at LLOQ). The described method demonstrated intra-day precision within 1.2-4.5% and inter-day precision within 3.5-7.4%, with accuracy ranging from 91.70-110.6%.[1]

Data Presentation

The application of this validated bioanalytical method in pharmacokinetic studies allows for the accurate determination of key PK parameters of varenicline. The following tables summarize typical pharmacokinetic parameters of varenicline obtained from studies in healthy volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Varenicline (1 mg) in Healthy Volunteers

| Parameter | Value | Reference |

| Cmax (ng/mL) | 4.46 | [5] |

| Tmax (h) | 3.0 | [3] |

| AUC0-last (ng·h/mL) | 97.68 | [5] |

| AUC0-∞ (ng·h/mL) | 101.60 | [5] |

| t1/2 (h) | 15.2 | [3] |

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Varenicline (1 mg twice daily) in Healthy Volunteers

| Parameter | Value | Reference |

| Cmax,ss (ng/mL) | 8.61 (calculated as 1.93 * 4.46) | [3] |

| Tmax,ss (h) | 2.5 | [3] |

| AUC0-12,ss (ng·h/mL) | Not directly reported, but accumulation is observed | [3] |

| t1/2 (h) | 18.3 | [3] |

Note: Cmax,ss was calculated based on the reported 1.93-fold accumulation from single dose to steady state.[3]

Visualizations

Diagram 1: Experimental Workflow for Varenicline Pharmacokinetic Analysis

Caption: Workflow for the quantification of varenicline in plasma.

Diagram 2: Role of this compound as an Internal Standard

Caption: Logic of using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust, sensitive, and specific approach for the accurate quantification of varenicline in human plasma. This methodology is essential for the reliable determination of pharmacokinetic parameters, which are fundamental to understanding the absorption, distribution, metabolism, and excretion of the drug. The detailed protocol and validation parameters presented herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the pharmacokinetic evaluation of varenicline. The consistent and accurate data obtained using this method support informed decision-making in clinical drug development and regulatory submissions.

References

- 1. Pharmacokinetics, safety, and tolerability after single and multiple oral doses of varenicline in elderly smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic-Pharmacodynamic Modeling of the Effect of Varenicline on Nicotine Craving in Adult Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetic and tolerability profile of varenicline in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single- and multiple-dose pharmacokinetics of the selective nicotinic receptor partial agonist, varenicline, in healthy Japanese adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic comparisons of two different varenicline formulations in humans: Varenicline tartrate versus varenicline oxalate [pubmed.ncbi.nlm.nih.gov]

Development and Validation of a Sensitive LC-MS/MS Method for the Quantification of Varenicline in Human Plasma Using Varenicline-d4 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Varenicline is a prescription medication used to treat smoking addiction.[1][2] It is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor in the brain, which is believed to be responsible for the reinforcing and rewarding effects of nicotine. Accurate and reliable quantification of varenicline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of varenicline in human plasma, utilizing its deuterated analog, varenicline-d4, as the internal standard (IS).[3][4]

Experimental

Materials and Reagents

-

Varenicline tartrate (purity, 99.5%) was procured from Symed Labs.

-

Varenicline tartrate-d4 was obtained from Toronto Research Chemicals, Canada.

-

HPLC grade methanol and acetonitrile were purchased from J.T. Baker, USA.

-

Ammonium formate (reagent grade) was purchased from Merck Limited, Worli, Mumbai.

-

Human plasma was obtained from a certified blood bank.

-

Ultra-pure water was generated using a Milli-Q system (Millipore).

Instrumentation

-

LC System: Agilent 1200 Series HPLC system (Agilent Technologies, Germany).

-

Mass Spectrometer: API 4000 triple quadrupole instrument (ABI-SCIEX, Toronto, Canada) equipped with a Turbo electrospray interface.

-

Data Processing: Analyst 1.4.1 software package (SCIEX).

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Condition |

| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm, 80 Å |

| Mobile Phase | 5mM Ammonium Formate : Acetonitrile (10:90 v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Not specified, but sufficient for elution of analyte and IS |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Varenicline: m/z 212.1 → 169.0this compound: m/z 215.29 → 169.1 |

| Ion Source Temperature | Not specified |

| Gas 1 (Nebulizer Gas) | Not specified |

| Gas 2 (Heater Gas) | Not specified |

| Curtain Gas | Not specified |

| Collision Gas | Nitrogen |

Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of varenicline and this compound by dissolving the appropriate amount of each compound in a suitable solvent (e.g., methanol or water).

-

Working Standard Solutions: Prepare a series of working standard solutions of varenicline by serial dilution of the stock solution with the mobile phase or an appropriate diluent to cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration by diluting its stock solution.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) for extraction.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow Diagram

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 50.0 to 10000.0 pg/mL in human plasma.[3][4] The correlation coefficient (r²) was ≥ 0.9997.[3][4]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (Low, Medium, and High).

Table 1: Intra-day and Inter-day Precision and Accuracy

| Concentration Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 1.2 - 4.5 | 91.70 - 105.5 | 3.5 - 7.4 | 103.9 - 110.6 |

| Medium | 1.2 - 4.5 | 91.70 - 105.5 | 3.5 - 7.4 | 103.9 - 110.6 |

| High | 1.2 - 4.5 | 91.70 - 105.5 | 3.5 - 7.4 | 103.9 - 110.6 |

Data extracted from Dasari and Darapaneedi, 2016.[3][4]

Recovery

The extraction recovery of varenicline from human plasma was determined at three QC levels.

Table 2: Extraction Recovery

| Concentration Level | Mean Recovery (%) |

| Low | Consistent across levels |

| Medium | Consistent across levels |

| High | Consistent across levels |

Specific recovery percentages were not detailed in the provided search results, but the method was described as having efficient extraction.

Stability

The stability of varenicline in human plasma was assessed under various conditions.

Table 3: Stability of Varenicline in Human Plasma

| Stability Condition | Duration | Result |

| Bench-top | 55.5 hours | Stable |

| Freeze-thaw (3 cycles) | -20°C to room temperature | Stable |

| Long-term | -70°C for a specified period | Stable |

| Autosampler | 2-8°C for a specified period | Stable |

Data extracted from Dasari and Darapaneedi, 2016.[3]

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 50.0 pg/mL. The use of an isotopically labeled internal standard, this compound, compensated for matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and precision. The chromatographic conditions provided good separation of varenicline and this compound from endogenous plasma components, with no significant interfering peaks observed at the retention times of the analyte and the internal standard.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of varenicline in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for conducting pharmacokinetic and bioequivalence studies of varenicline in a clinical research setting.

References

- 1. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Varenicline, an alpha4beta2 nicotinic acetylcholine receptor partial agonist, vs sustained-release bupropion and placebo for smoking cessation: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

Application Notes and Protocols for the Use of Varenicline-d4 in Smoking Cessation Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Varenicline-d4, a deuterated isotopologue of varenicline, in smoking cessation research. The primary application of this compound is as an internal standard for the accurate quantification of varenicline in biological matrices, a critical aspect of pharmacokinetic and bioequivalence studies. This document outlines the mechanism of action of varenicline, detailed experimental protocols for its quantification, and relevant quantitative data.

Varenicline's Mechanism of Action in Smoking Cessation

Varenicline is a highly selective partial agonist of the α4β2 nicotinic acetylcholine receptors (nAChRs) in the brain.[1][2][3] Its efficacy in smoking cessation is attributed to a dual mechanism of action:

-

Agonist Activity: Varenicline moderately stimulates the α4β2 nAChRs, which leads to the release of dopamine in the mesolimbic system. This action alleviates the craving and withdrawal symptoms that occur during smoking cessation.[4]

-

Antagonist Activity: By binding to the α4β2 nAChRs, varenicline competitively inhibits the binding of nicotine from tobacco smoke. This blockade prevents the robust dopamine release and the associated rewarding and reinforcing effects of smoking.[1][4]

This dual action helps to reduce the urge to smoke and diminishes the satisfaction derived from smoking if a person lapses.

References

- 1. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PICOGRAM LEVEL QUANTIFICATION OF VARENICLINE IN HUMAN PLASMA SAMPLES BY LC–ESI-MS/MS | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Fragmentation Analysis of Varenicline-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of Varenicline-d4, a deuterated isotopologue of Varenicline used as an internal standard in quantitative bioanalysis. The primary application of Varenicline is as a smoking cessation aid. Understanding its fragmentation behavior, and that of its deuterated internal standard, is critical for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic studies and therapeutic drug monitoring. This note includes key quantitative data, a detailed experimental protocol for analysis, and a proposed fragmentation pathway.

Introduction

Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor. Its quantification in biological matrices is essential for drug development and clinical monitoring. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and compensate for matrix effects and variations in instrument response.[1] A thorough understanding of the fragmentation of both the analyte and the internal standard is fundamental to optimizing MS/MS parameters for maximum sensitivity and specificity. This compound is specifically deuterated on the piperazine-like ring.[2]

Quantitative Data

The mass spectrometric analysis of Varenicline and its deuterated analog, this compound, is typically performed using positive ion electrospray ionization (+ESI). The protonated molecules [M+H]⁺ are selected as the precursor ions for collision-induced dissociation (CID). The primary multiple reaction monitoring (MRM) transitions are summarized in the table below.[3]

| Compound | Molecular Formula | Precursor Ion (m/z) | Product Ion (m/z) |

| Varenicline | C₁₃H₁₃N₃ | 212.1 | 169.0 |

| This compound | C₁₃H₉D₄N₃ | 215.3 | 169.1 |

Note: The mass difference of +4 Da in the precursor ion of this compound confirms the incorporation of four deuterium atoms.[2] The major product ion at m/z 169.1 for this compound indicates that the fragmentation process does not involve the loss of the deuterated positions.

Proposed Fragmentation Pathway

The fragmentation of Varenicline is proposed to occur through the cleavage of the bridged, bicyclic amine structure. The most abundant fragment ion at m/z 169.0 (and 169.1 for the d4 analog) likely results from the loss of a neutral C₂H₄N fragment from the piperazine-like ring. This is a common fragmentation pathway for N-substituted bicyclic amines, driven by the stability of the resulting ion.[4][5]

The proposed fragmentation mechanism for this compound is depicted below. The initial protonation occurs on one of the nitrogen atoms. Collision-induced dissociation provides the energy for the cleavage of the C-C and C-N bonds in the non-aromatic portion of the molecule, leading to the stable product ion observed.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol

This protocol describes a general method for the quantification of Varenicline in a biological matrix (e.g., human plasma) using this compound as an internal standard, based on published methodologies.[3]

1. Materials and Reagents

-

Varenicline reference standard

-

This compound internal standard[2]

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium formate or formic acid

-

Human plasma (or other biological matrix)

2. Standard Solution Preparation

-

Prepare primary stock solutions of Varenicline and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working standard solution of Varenicline by serial dilution of the primary stock with 50:50 acetonitrile:water.

-

Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS System

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm) is suitable.[3]

-

Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of 5mM ammonium formate in water and acetonitrile (e.g., 10:90 v/v).[3]

-